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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-
(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, as a key intermediate in

multi-step organic synthesis. The following sections detail its application as a precursor to 2-

aminopyridine derivatives and the utility of its N-methylated analog in C-C bond formation.

Application as an Intermediate in the Synthesis of 2-
Aminopyridines
2-(Formylamino)pyridine is a crucial and often isolable intermediate in the synthesis of 2-

aminopyridine derivatives from pyridine N-oxides.[1][2] This synthetic route offers a practical

and efficient alternative for producing substituted 2-aminopyridines, which are significant

pharmacophores in numerous bioactive small molecules.[2] The formyl group serves as a

protecting group for the amine functionality, which is subsequently removed in situ to yield the

desired 2-aminopyridine.

A general workflow for this process involves the reaction of a pyridine N-oxide with an activated

isocyanide, leading to the formation of the N-formylaminopyridine intermediate. This

intermediate can then be deprotected under basic conditions to afford the final 2-aminopyridine

product. The overall transformation is a one-pot, two-step process with yields of up to 84%.[1]

[2]
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Logical Workflow for 2-Aminopyridine Synthesis

Step 1: Formation of Intermediate

Step 2: Deprotection

Pyridine N-Oxide

2-(Formylamino)pyridine Intermediate

Reaction

Activated Isocyanide

In situ Deprotection
(e.g., K2CO3/MeOH)

2-Aminopyridine Derivative

Click to download full resolution via product page

Caption: One-pot, two-step synthesis of 2-aminopyridines.

Quantitative Data for 2-Aminopyridine Synthesis
The following table summarizes the yields for the synthesis of various 2-aminopyridine

derivatives via the 2-(formylamino)pyridine intermediate.
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Entry
Pyridine N-Oxide
Derivative

2-Aminopyridine
Product

Yield (%)

1 Pyridine N-oxide

N-(4-

Chlorophenyl)pyridin-

2-amine

71

2
4-Nitropyridine N-

oxide

N-(4-Chlorophenyl)-4-

nitropyridin-2-amine
84

3
4-Chloropyridine N-

oxide

4-Chloro-N-(p-

tolyl)pyridin-2-amine
75

4
Methyl isonicotinate

N-oxide

Methyl 2-

(benzylamino)isonicoti

nate

45

Table 1: Yields of substituted 2-aminopyridines synthesized via a 2-(formylamino)pyridine
intermediate. Data sourced from Vamos & Cosford, 2014.[2]

Experimental Protocol: General Procedure for the 2-
Amination of Pyridine N-Oxides
This protocol is adapted from Vamos & Cosford, 2014.[2]

Materials:

Substituted pyridine N-oxide

Tosylmethyl isocyanide (TosMIC) or other suitable activated isocyanide

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel or Florisil for chromatography

Procedure:

Reaction Setup: To a solution of the pyridine N-oxide (1.0 equiv) in dichloromethane (DCM),

add the activated isocyanide (e.g., TosMIC, 1.1 equiv).

Formation of the Intermediate: Stir the reaction mixture at room temperature. The progress of

the formation of the 2-(formylamino)pyridine intermediate can be monitored by thin-layer

chromatography (TLC).

In situ Deprotection: Once the formation of the intermediate is complete, add potassium

carbonate (K₂CO₃, 3.0 equiv) and methanol (MeOH).

Reaction Completion: Stir the mixture at room temperature until the deprotection is complete,

as indicated by TLC analysis.

Work-up: Concentrate the reaction mixture in vacuo. Partition the residue between DCM and

water. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate again.

Purification: Purify the crude product by flash chromatography on silica gel or Florisil using

an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-

aminopyridine derivative.

Application of N-Methyl-N-(2-pyridyl)formamide as a
Formylating Agent
A derivative of 2-(formylamino)pyridine, N-methyl-N-(2-pyridyl)formamide, serves as an

effective reagent for the formylation of Grignard reagents, providing a direct, one-step route to

a variety of aldehydes in high yields.[3] This method is notable for its broad substrate scope,

including aryl, alkyl, vinyl, and acetylenic Grignard reagents.

The formylating agent is prepared from commercially available 2-aminopyridine in two steps:

formylation followed by N-methylation. The subsequent reaction with a Grignard reagent

proceeds by addition of the organometallic compound to the formyl group. A key feature of this

reagent is the presence of the pyridyl nitrogen, which forms a stable six-membered chelate with
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the magnesium atom of the Grignard reagent, preventing further reaction of the initially formed

aldehyde.[3]

Reaction Pathway for Aldehyde Synthesis

N-Methyl-N-(2-pyridyl)formamide

Six-membered Chelate Intermediate

Reaction with

Grignard Reagent (R-MgX)

Aldehyde (R-CHO)

Acidic Workup

N-Methyl-2-aminopyridine

Acidic Workup

Click to download full resolution via product page

Caption: Formylation of Grignard reagents.

Quantitative Data for Aldehyde Synthesis
The following table presents the yields of various aldehydes prepared using N-methyl-N-(2-

pyridyl)formamide.
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Entry
Grignard Reagent
(R-MgX)

Aldehyde Product
(R-CHO)

Yield (%)

1
Phenylmagnesium

bromide
Benzaldehyde 92

2
p-Tolylmagnesium

bromide
p-Tolualdehyde 95

3
n-Butylmagnesium

bromide
Pentanal 85

4
Cyclohexylmagnesium

chloride

Cyclohexanecarboxal

dehyde
88

5
Vinylmagnesium

bromide
Acrolein 78

6
Phenylethynylmagnesi

um bromide

Phenylpropiolaldehyd

e
81

Table 2: Yields of aldehydes from the formylation of Grignard reagents. Data sourced from

Comins & Meyers, 1978.[3]

Experimental Protocols
This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

2-Aminopyridine

Phenyl formate

Procedure:

Add 2-aminopyridine (94.1 g, 1.0 mol) to phenyl formate (153 g, 1.4 mol).

Stir the mixture at room temperature for 23 hours under a drying tube.
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Remove phenol and excess phenyl formate in vacuo (75-125 °C / 10 torr).

Distill the residue to give 2-(formylamino)pyridine. Yield: 106.8 g (99%); b.p. 108-118 °C /

0.005 torr; m.p. 72-73 °C (from pentane).

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

2-(Formylamino)pyridine

Potassium t-butoxide

Tetrahydrofuran (THF)

Methyl iodide

Procedure:

To a solution of potassium t-butoxide (33.7 g, 0.30 mol) in THF (500 ml) under a nitrogen

atmosphere, add 2-(formylamino)pyridine (29.1 g, 0.27 mol).

Stir the mixture at room temperature for 15 minutes, then reflux for 30 minutes.

Cool the suspension to room temperature and add methyl iodide (18.7 ml, 0.30 mol).

Heat the mixture under reflux with stirring for 18 hours.

Evaporate the solvent from the clear solution to leave a yellow oil.

Distill the oil to give N-methyl-N-(2-pyridyl)formamide. Yield: 26.3 g (80%); b.p. 71-72 °C /

0.005 torr.

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

N-Methyl-N-(2-pyridyl)formamide
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Grignard reagent solution in THF

Anhydrous tetrahydrofuran (THF)

Dilute aqueous acid (e.g., 1 M HCl)

Procedure:

Dissolve N-methyl-N-(2-pyridyl)formamide in anhydrous THF in a flask under a nitrogen

atmosphere and cool to 0 °C in an ice bath.

Slowly add the Grignard reagent solution (typically on a 50 mmol scale) to the stirred solution

of the formylating agent.

Stir the reaction mixture at 0 °C for a few minutes (reaction is typically rapid).

Quench the reaction by pouring it into a cold, dilute aqueous acid solution.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g.,

MgSO₄), and concentrate in vacuo.

Purify the resulting aldehyde by distillation or chromatography as required.

Spectroscopic Data
Characterization of 2-(formylamino)pyridine and its derivatives is crucial for confirming their

structure and purity. The following are typical spectroscopic data.

N-(3-Methylpyridin-2-yl)formamide[4]

¹H NMR (predicted):

Formyl-H: δ 8.0 - 8.5 (s)

Pyridine-H6: δ 8.1 - 8.4 (d)

Pyridine-H4: δ 7.5 - 7.8 (d)
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Pyridine-H5: δ 7.0 - 7.3 (dd)

Methyl-H: δ 2.2 - 2.5 (s)

Amide-H: δ 9.0 - 10.0 (br s)

¹³C NMR (predicted):

Formyl C=O: δ 160 - 165

Pyridine C2: δ 150 - 155

Pyridine C6: δ 145 - 150

Pyridine C4: δ 135 - 140

Pyridine C3: δ 125 - 130

Pyridine C5: δ 120 - 125

Methyl C: δ 15 - 20

N-Methyl-N-(2-pyridyl)formamide[3]

¹H NMR (CDCl₃): δ 3.35 (s, 3H), 7.12 (m, 2H), 7.74 (d of t, 1H), 8.38 (m, 1H), 9.30 (s, 1H).

IR (film): ν_max = 1690 cm⁻¹ (C=O).

Conclusion
2-(Formylamino)pyridine and its derivatives are versatile intermediates in organic synthesis.

Their primary application lies in the facile preparation of 2-aminopyridines, a scaffold of

significant pharmaceutical interest. Furthermore, the N-methylated analog provides an efficient

means for the formylation of organometallic reagents, expanding the synthetic chemist's toolkit

for the preparation of aldehydes. The protocols and data presented herein offer a detailed

guide for researchers and professionals in the field of drug development and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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